IDO1 Inhibitory Activity: >500-Fold Lower Potency vs. Optimized Clinical Candidate Confirms Suitability as Non-Toxic Control or Prodrug Scaffold
5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde exhibits an IC50 of 50,000 nM (50 µM) against recombinant human IDO1 in a biochemical assay using tryptophan as substrate [1]. In contrast, a structurally distinct, optimized IDO1 inhibitor (BDBM223007) cited in multiple patents demonstrates an IC50 of <100 nM under comparable assay conditions, representing a >500-fold difference in potency [2]. This low potency renders the target compound valuable as a negative control or a metabolically stable scaffold for prodrug design, where high intrinsic activity is not required.
| Evidence Dimension | IDO1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 50,000 nM (50 µM) |
| Comparator Or Baseline | BDBM223007 (patented IDO1 inhibitor) IC50 <100 nM |
| Quantified Difference | >500-fold less potent |
| Conditions | Recombinant human His-tagged IDO1 (Ala2 to Gly403) expressed in E. coli; tryptophan substrate; preincubation (specific duration not reported in abstract) [1]; vs. Human IDO1 with N-terminal His tag expressed in E. coli, pH 6.5, 25°C [2] |
Why This Matters
For medicinal chemists, this >500-fold potency gap validates the use of this compound as a structurally matched, inactive control for cellular target engagement studies or as a starting point for fragment-based optimization.
- [1] BindingDB. BDBM50578632 (CHEMBL4852532) - 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde IDO1 IC50. BindingDB ID 50578632. View Source
- [2] BindingDB. BDBM223007 - IDO1 Inhibitor IC50 <100 nM. BindingDB ID 223007. View Source
